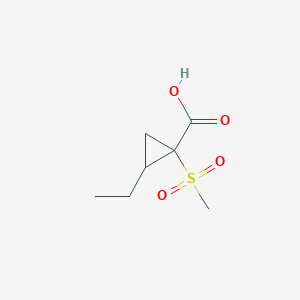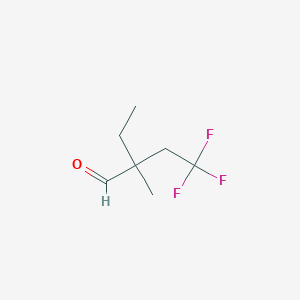
2-Ethyl-4,4,4-trifluoro-2-methylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4,4,4-trifluoro-2-methylbutanal is an organic compound with the molecular formula C7H11F3O. It is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties to the molecule. This compound is primarily used in research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,4,4-trifluoro-2-methylbutanal typically involves the reaction of 2-ethyl-2-methylbutanal with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under anhydrous conditions. The reaction is carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production. The use of catalysts such as palladium or nickel complexes can enhance the efficiency of the trifluoromethylation process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,4,4-trifluoro-2-methylbutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Ethyl-4,4,4-trifluoro-2-methylbutanoic acid.
Reduction: 2-Ethyl-4,4,4-trifluoro-2-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-4,4,4-trifluoro-2-methylbutanal is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Ethyl-4,4,4-trifluoro-2-methylbutanal exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: An unsymmetrical internal alkyne used in organic synthesis.
Ethyl 4,4,4-trifluoro-2-butenoate: A compound with similar trifluoromethyl groups but different structural features.
4,4,4-Trifluorobutanal: A simpler aldehyde with trifluoromethyl groups.
Uniqueness
2-Ethyl-4,4,4-trifluoro-2-methylbutanal is unique due to its combination of an ethyl group, a methyl group, and trifluoromethyl groups, which confer distinct reactivity and stability. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H11F3O |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
2-ethyl-4,4,4-trifluoro-2-methylbutanal |
InChI |
InChI=1S/C7H11F3O/c1-3-6(2,5-11)4-7(8,9)10/h5H,3-4H2,1-2H3 |
InChI Key |
QRCQUCATLVFLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


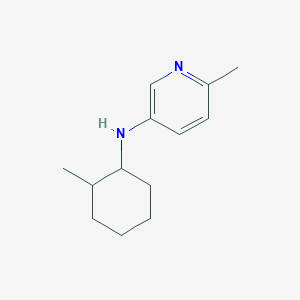
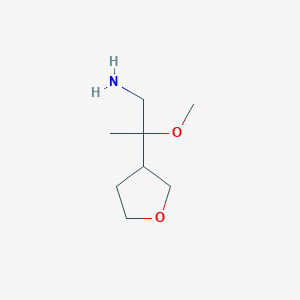
amine](/img/structure/B15274206.png)
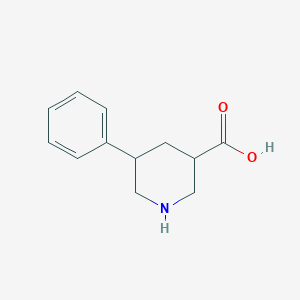
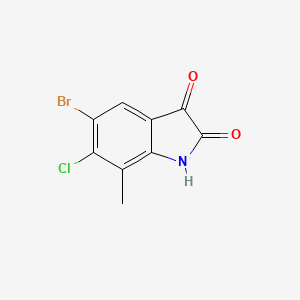


![Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate](/img/structure/B15274219.png)
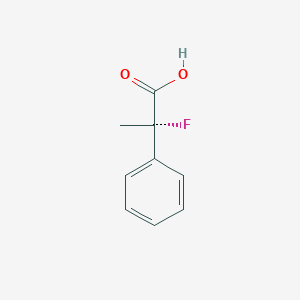
![4-Chloro-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15274227.png)
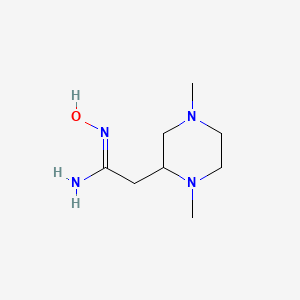
![(5-{[(Oxolan-2-ylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B15274252.png)

